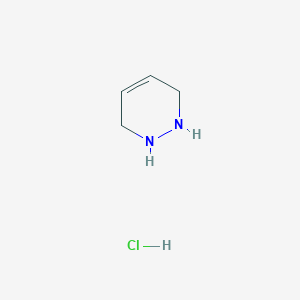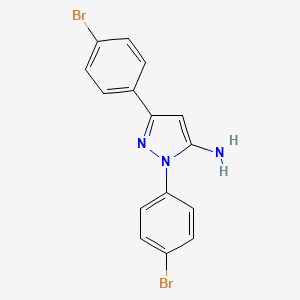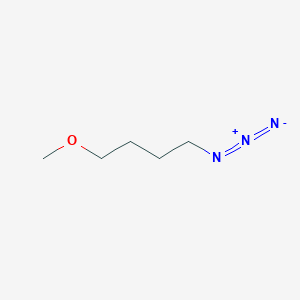
1,2,3,6-Tetrahydropyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic building block . It is used in the synthetic preparation of efficient water-soluble olefin metathesis catalyst .
Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydropyridazine hydrochloride is a powder with a molecular weight of 120.58 . It is slightly soluble in chloroform and methanol .科学的研究の応用
Parkinson’s Disease Modeling
1,2,3,6-Tetrahydropyridazine hydrochloride (MPTP) is commonly used to induce Parkinson’s disease (PD) in animal models. It serves as a dopaminergic neurotoxin precursor, leading to selective damage of dopaminergic neurons in the striatum and substantia nigra. MPTP’s effects include inflammation, excitotoxicity, mitochondrial dysfunction, and oxidative stress, ultimately resulting in dopaminergic neuronal damage .
Behavioral Impairments and Neurochemical Deficits
Researchers have explored the behavioral impairments associated with MPTP-induced neurochemical deficits. By studying animal models treated with MPTP, scientists investigate changes in locomotor activity, cognitive function, and other behavioral parameters. These studies contribute to our understanding of the disease progression and potential therapeutic interventions .
Apelin Distribution in the Nervous System
MPTP has been employed to study the effect of docosahexaenoic acid (DHA) on the distribution of apelin peptides in the nervous system. Apelin is involved in various physiological processes, including cardiovascular regulation and neuroprotection. Investigating its distribution in the context of MPTP-induced neurotoxicity provides insights into potential therapeutic targets .
Microglial Innate Immune Memory
Researchers have used MPTP to explore microglial innate immune memory. Microglia play a crucial role in neuroinflammation and immune responses within the central nervous system. Understanding how MPTP affects microglial function contributes to our knowledge of neurodegenerative diseases and potential immunomodulatory strategies .
Protective Effects of Phenylpropionamides
Studies have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease models. These compounds show promise in mitigating neurotoxicity and preserving dopaminergic neurons. Researchers aim to identify novel therapeutic agents that can counteract MPTP-induced damage .
Programmed Cell Death Research
MPTP has been a valuable tool for studying programmed cell death (apoptosis) in various neurodegenerative diseases. By elucidating the mechanisms underlying MPTP-induced neuronal death, scientists gain insights into potential therapeutic strategies for conditions beyond PD .
Safety and Hazards
特性
IUPAC Name |
1,2,3,6-tetrahydropyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGSMMXUDBWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)
![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)


![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)
![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)